molecular formula C7H6BrFO2S B13677556 Ethyl 5-bromo-4-fluorothiophene-2-carboxylate

Ethyl 5-bromo-4-fluorothiophene-2-carboxylate

Cat. No.: B13677556
M. Wt: 253.09 g/mol
InChI Key: MQVOXAMJIRQSGR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 5-bromo-4-fluorothiophene-2-carboxylate typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5-bromo-4-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-fluorothiophene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme inhibition or activation, which underlie its potential therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-bromo-4-fluorothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

  • Ethyl 5-bromo-2-thiophenecarboxylate
  • Ethyl 4-fluoro-2-thiophenecarboxylate
  • Ethyl 5-chloro-4-fluorothiophene-2-carboxylate

These compounds share similar structural features but differ in the substituents attached to the thiophene ring. The presence of both bromine and fluorine atoms in this compound makes it unique, as it combines the reactivity of both halogens, allowing for a broader range of chemical transformations .

Properties

Molecular Formula

C7H6BrFO2S

Molecular Weight

253.09 g/mol

IUPAC Name

ethyl 5-bromo-4-fluorothiophene-2-carboxylate

InChI

InChI=1S/C7H6BrFO2S/c1-2-11-7(10)5-3-4(9)6(8)12-5/h3H,2H2,1H3

InChI Key

MQVOXAMJIRQSGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)Br)F

Origin of Product

United States

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